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Abstract

Odorine, also known as Roxburghilin, is a bis-amide natural product isolated from plants of the
Aglaia genus, notably Aglaia odorata.[1] It is a chiral molecule with a complex structure
featuring a pyrrolidine ring derivatized with cinnamoyl and 2-methylbutanoyl groups. Research
has identified Odorine as a compound with significant biological potential, particularly in the
realms of cancer chemoprevention and anti-inflammatory activity. This document provides a
comprehensive overview of the known chemical properties, spectroscopic data, experimental
protocols for its synthesis and isolation, and its biological mechanism of action. All quantitative
data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Physical Properties

Odorine is systematically named (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-
2-yllbutanamide.[2] Its identity is well-established through synthesis and spectroscopic
analysis, and its absolute configuration has been confirmed by X-ray crystallography.[3]

Identifiers and Molecular Characteristics

The fundamental identifiers and computed properties for Odorine are summarized in Table 1.
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Parameter Value Source

(2S)-2-methyl-N-[(2R)-1-[(E)-3-
IUPAC Name phenylprop-2-enoyl]pyrrolidin- PubChem|[2]
2-yl]butanamide

PubChem[2], Purushothaman

Synonyms Odorine, Roxburghilin ot al.

CAS Number 72755-20-5 PubChem|[2]
Molecular Formula C18H24N202 PubChem][2]
Molecular Weight 300.4 g/mol PubChem|[2]

CC--INVALID-LINK--
Canonical SMILES C(=O)N[C@H]1CCCN1C(=0)/  PubChem[2]
C=C/C2=CC=CC=C2

KZAOEMMZRGEBST-
InChlKey PubChem|[2]
IXVOVUJJISA-N

Physicochemical Properties

The experimental physicochemical data for Odorine is limited. Table 2 summarizes the
available experimental values and provides theoretical estimations for unmeasured properties
based on the molecule's structure.
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Property

Value

Notes

Physical State

White solid / Colorless needles

Recrystallized from CH2Cl2[3]

Melting Point

476-478 K (203-205 °C)

Experimental value[3]

Boiling Point

Data not available

Predicted to be high (>400 °C)
due to high molecular weight

and polar amide groups, likely
decomposing before boiling at

atmospheric pressure.

pKa

Data not available

The amide protons are very
weakly acidic (pKa > 17), and
the molecule lacks strongly
basic functional groups. The
amide oxygens are weakly

basic.

Solubility

Data not available

Predicted to have low solubility
in water and high solubility in
organic solvents like
dichloromethane, chloroform,
and acetone, consistent with
its isolation and crystallization

procedures.[3]

XLogP3

3.7

Computed value, indicating

moderate lipophilicity.

Spectroscopic Data

While specific, detailed spectra for Odorine are not widely published, its structure allows for the

prediction of characteristic spectroscopic features essential for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for *H and 13C NMR are based on the functional groups present in

Odorine.
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Predicted Chemical Shift

Nucleus Structural Assignment
(ppm)
1H NMR 07.2-76 Aromatic protons (CeHs)
065-75 Vinylic protons (-CH=CH-)
5 45 Pyrrolidine CH proton adjacent
' to two nitrogen atoms
Aliphatic protons (pyrrolidine -
015-25 P P ] Py
CHz2-, butanamide -CH-, -CH2-)
6008-1.2 Methyl protons (-CHs)
13C NMR 0 ~170-175 Amide carbonyl carbons (C=0)
0 120 - 140 Aromatic and vinylic carbons
Aliphatic carbons (pyrrolidine
020-60 P _ Py
and butanamide)
0 ~10-20 Methyl carbons (-CHs)

Infrared (IR) Spectroscopy

The IR spectrum of Odorine is expected to show characteristic absorption bands for its amide

and aromatic functionalities.

Wavenumber (cm~?) Vibration Type Functional Group

3300 N-H Stretch Secondary Amide (R-CO-NH-
R)

3100-3000 C-H Stretch Aromatic and Vinylic C-H

<3000 C-H Stretch Aliphatic C-H

~1660 & ~1620 C=0 Stretch (Amide I) Two distinct Amide Carbonyls

~1600, ~1480 C=C Stretch Aromatic Ring

~1540 N-H Bend (Amide II) Secondary Amide
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Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and
characteristic fragmentation patterns.

m/z Value Proposed Fragment Fragmentation Pathway
300 [M]* Molecular lon (C1sH24N202)
a-cleavage with loss of the 2-
199 [M - CsH110]*
methylbutanoyl group
Cinnamoyl cation, a common
131 [CoH7O]* fragment from the cinnamoyl
group
103 [CsH7]* Phenylpropene radical cation
86 [CsHiz2N]* Pyrrolidine-derived fragment

Experimental Protocols
Isolation from Aglaia odorata

Odorine can be isolated from the leaves of Aglaia odorata. The following is a generalized
protocol based on published methods.[3]

» Extraction: Dried and powdered leaves of A. odorata are extracted exhaustively with a
suitable organic solvent, such as methanol or a chloroform/methanol mixture.

» Solvent Partitioning: The crude extract is concentrated under reduced pressure and
partitioned between an aqueous phase and an immiscible organic solvent (e.g.,
dichloromethane or ethyl acetate) to remove highly polar and non-polar impurities.

o Chromatography: The organic phase is dried, concentrated, and subjected to column

chromatography over silica gel.

o Elution: The column is eluted with a solvent gradient, typically a mixture of a non-polar
solvent and a moderately polar solvent (e.g., hexane-acetone).
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o Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography
(TLC). Fractions containing the compound of interest (Odorine) are pooled.

 Purification and Crystallization: The pooled fractions are further purified by repeated column
chromatography or preparative TLC. The pure compound is obtained as a white solid, which
can be recrystallized from a solvent system like dichloromethane/hexane to yield colorless
needles.[3]

Chemical Synthesis

The stereoselective synthesis of (-)-Odorine has been achieved starting from L-proline,
establishing the absolute stereochemistry of the natural product.[1] The key steps involve the
construction of the bis-amide unit via an isocyanate intermediate.

o Acylation of L-proline: L-proline is acylated with 3-phenylpropanoyl chloride to form the
corresponding N-acylproline derivative.

e Azide Formation: The carboxylic acid is converted to an acyl azide using ethyl chloroformate
and sodium azide.

o Curtius Rearrangement: The acyl azide is warmed in an inert solvent (e.g., tetrahydrofuran)
to induce a Curtius rearrangement, yielding an isocyanate with retention of configuration.

» Grignard Addition: The isocyanate is treated with 2-butylmagnesium bromide. The Grignard
reagent adds to the isocyanate to form the second amide linkage, yielding dihydroodorine.

e Final Product Formation: A similar sequence starting with a cinnamoyl group instead of a 3-
phenylpropanoyl group yields Odorine directly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b200817?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16418769/
https://pubmed.ncbi.nlm.nih.gov/16418769/
https://www.springermedicine.com/chronic-inflammation-and-cancer-potential-chemoprevention-throug/22460640
https://www.springermedicine.com/chronic-inflammation-and-cancer-potential-chemoprevention-throug/22460640
https://www.researchgate.net/figure/The-MS-and-MS-2-spectra-a-b-and-proposed-fragmentation-pathway-c-of-compound-2_fig1_311579322
https://www.benchchem.com/product/b200817#what-are-the-chemical-properties-of-odorine
https://www.benchchem.com/product/b200817#what-are-the-chemical-properties-of-odorine
https://www.benchchem.com/product/b200817#what-are-the-chemical-properties-of-odorine
https://www.benchchem.com/product/b200817#what-are-the-chemical-properties-of-odorine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b200817?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b200817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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